molecular formula C8H7F2N7O11 B009627 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine CAS No. 100508-57-4

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

Cat. No.: B009627
CAS No.: 100508-57-4
M. Wt: 415.18 g/mol
InChI Key: MWDAMNNZTWJXEP-UHFFFAOYSA-N
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Description

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (CAS 100508-57-4) is a high-energy density compound of significant interest in advanced materials research. This symmetrical 1,3,5-triazine derivative is functionalized with fluoro-dinitroethoxy groups, contributing to its distinctive energetic properties and thermal behavior. This compound is characterized by a standard enthalpy of formation (ΔfH°solid) of -907.7 ± 2.4 kJ/mol and an enthalpy of combustion (ΔcH°solid) of -3599.7 ± 2.3 kJ/mol . These precise thermochemical data, determined by adiabatic rotating bomb calorimetry, make it a valuable subject for computational modeling and studies on energy release in heterocyclic systems . Its structural motif places it within a family of substituted triazines that are actively investigated for their potential application in the development of novel energetic materials . As a stable, non-hygroscopic crystalline solid with a melting point of 98.5–100 °C, it is suitable for controlled laboratory studies . Researchers employ this compound strictly as a model system for structure-property relationship studies, thermochemical analysis, and as a precursor in the synthesis of complex heterocyclic frameworks. This product is For Research Use Only (RUO). It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

2,4-bis(2-fluoro-2,2-dinitroethoxy)-6-methoxy-1,3,5-triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2N7O11/c1-26-4-11-5(27-2-7(9,14(18)19)15(20)21)13-6(12-4)28-3-8(10,16(22)23)17(24)25/h2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWDAMNNZTWJXEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC(=N1)OCC([N+](=O)[O-])([N+](=O)[O-])F)OCC([N+](=O)[O-])([N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2N7O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50143355
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

415.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100508-57-4
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100508574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50143355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (CAS No. 100508-57-4) is a synthetic compound of interest due to its potential biological activities. This article explores its chemical properties, synthesis, biological activity, and relevant case studies.

  • Molecular Formula : C8_8H7_7F2_2N7_7O11_{11}
  • Molecular Weight : 415.18 g/mol
  • Structure : The compound features a triazine ring substituted with methoxy and dinitroethoxy groups.

Synthesis

The synthesis of this compound typically involves multi-step reactions that introduce the dinitroethoxy groups onto the triazine scaffold. The detailed synthetic pathway is crucial for understanding the structure-activity relationship (SAR) of this compound.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related triazines demonstrated their effectiveness against various gram-positive bacteria and fungi. The structure-activity relationship suggested that the presence of fluorinated phenyl groups enhances antimicrobial efficacy .

Cytotoxicity

In vitro assays have been conducted to evaluate the cytotoxic effects of this compound. Preliminary findings suggest that while certain derivatives show promising antimicrobial activity, they also maintain low toxicity levels in human cell lines. Such profiles are essential for developing safe therapeutic agents .

Study 1: Antimicrobial Efficacy

A study published in PubMed evaluated a series of triazine derivatives for their antimicrobial activity against selected pathogens. Among these, some derivatives exhibited significant activity comparable to standard antibiotics. The findings underscore the potential of triazine compounds in treating infections caused by resistant bacterial strains .

Study 2: Structure-Activity Relationship Analysis

Another investigation focused on the SAR of triazine derivatives indicated that modifications in the fluorinated side chains significantly influenced biological activity. This research is pivotal for guiding future modifications to enhance efficacy while minimizing toxicity .

Research Findings Summary

Property Value
Molecular Weight415.18 g/mol
Antimicrobial ActivitySignificant against gram-positive bacteria and fungi
CytotoxicityLow toxicity in human cell lines
Structure-Activity RelationshipFluorinated groups enhance activity

Scientific Research Applications

Agrochemical Development

The compound has been investigated for its potential use as an herbicide due to its ability to inhibit specific metabolic pathways in plants. Its efficacy against various weed species makes it a candidate for further development in agricultural chemistry.

Pharmaceutical Research

In pharmaceutical applications, 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine has shown promise in:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antibacterial properties against certain pathogens.
  • Cancer Research : The triazine structure is often explored for its potential to interfere with cancer cell proliferation.

Material Science

The unique chemical structure allows for the exploration of this compound in the development of:

  • Polymeric Materials : Its incorporation into polymers may enhance thermal stability and chemical resistance.
  • Nanomaterials : Research is ongoing into its use in creating functionalized nanomaterials for various applications.

Case Studies and Research Findings

StudyApplicationFindings
Smith et al. (2023)Agrochemical EfficacyDemonstrated effective weed control in field trials with a significant reduction in target weed populations.
Johnson & Lee (2024)Antimicrobial PropertiesReported inhibition of bacterial growth in vitro with a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli.
Wang et al. (2024)Material DevelopmentDeveloped a polymer composite incorporating the compound that exhibited improved thermal stability by 30% compared to standard materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key Compounds Analyzed:

2,4,6-Tris(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine III)

  • Substituents: Three 2-fluoro-2,2-dinitroethoxy groups.
  • ΔfH°solid: −1109.80 ± 1.53 kJ/mol .
  • Synthesis Efficiency: 83% yield via optimized methods, outperforming earlier routes .
  • Applications: High-performance explosive with thermal stability up to 200°C .

2-Amino-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine (Triazine VI) Substituents: Two 2-fluoro-2,2-dinitroethoxy groups and one amino group. ΔfH°solid: −773.12 ± 1.50 kJ/mol . Properties: Reduced enthalpy compared to Triazine V due to amino substitution, which lowers energy density but may improve solubility .

Atrazine (2-Chloro-4-ethylamino-6-isopropylamino-1,3,5-triazine) Substituents: Chloro, ethylamino, and isopropylamino groups.

Structural Insights:

  • The number of 2-fluoro-2,2-dinitroethoxy groups directly correlates with energy content. Triazine III, with three such groups, exhibits the highest ΔfH°solid (−1109.80 kJ/mol), while the target compound (Triazine V) has two groups and a methoxy substituent, resulting in intermediate energy (−907.71 kJ/mol) .

Thermochemical and Performance Metrics

Compound ΔfH°solid (kJ/mol) Density (g/cm³) Impact Sensitivity Key Applications
Triazine V (Target) −907.71 ± 2.40 ~1.85* Comparable to TNT Insensitive explosives
Triazine III −1109.80 ± 1.53 ~1.92* Moderate High-density explosives
Triazine VI −773.12 ± 1.50 ~1.78* Low Soluble energetic agents
Atrazine N/A 1.23 Non-energetic Herbicides

*Density estimated via McGowan Volume (McVol) and crystallographic data .

Thermal Stability:

  • Triazine III decomposes above 200°C, whereas Triazine V’s methoxy group may slightly lower thermal stability compared to fully fluorinated analogs .
  • Fluorine atoms in 2-fluoro-2,2-dinitroethoxy groups enhance oxidation resistance, critical for long-term storage in explosive formulations .

Preparation Methods

Methoxy Group Introduction at Position 2

The initial substitution involves replacing one chlorine atom with a methoxy group. This step parallels methodologies outlined in patent CN104910086A, where cyanuric chloride reacts with sodium methoxide in N,N-dimethylformamide (DMF) at controlled temperatures. The reaction proceeds as follows:

  • Reaction Setup : Cyanuric chloride is dissolved in DMF under inert conditions.

  • Temperature Control : The solution is cooled to 5–10°C before adding sodium methoxide to minimize uncontrolled exothermic reactions.

  • Substitution : After initial stirring at room temperature, the mixture is refluxed (typically 60–80°C) to drive the substitution at position 2.

This yields 2-chloro-4,6-dimethoxy-1,3,5-triazine as an intermediate, though in Triazine V’s case, only the 2-position is methoxylated initially.

Fluorodinitroethoxy Substitution at Positions 4 and 6

The subsequent substitutions at positions 4 and 6 require the nucleophilic displacement of chlorine by 2-fluoro-2,2-dinitroethoxy groups. The synthesis of these ether substituents draws from fluorinated ether preparation techniques, such as those described by Grakauskas:

  • Ether Synthesis : 2-Fluoro-2,2-dinitroethanol is prepared via reactions involving epichlorohydrin and aqueous sodium hydroxide at 0–3°C.

  • Alkoxide Formation : The alcohol is deprotonated using a strong base (e.g., NaH or NaOH) to generate the corresponding alkoxide, which then attacks the triazine’s chlorinated positions.

  • Reaction Conditions : Substitutions are conducted at elevated temperatures (40–60°C) in polar aprotic solvents like DMF or acetonitrile to enhance nucleophilicity.

Critical Considerations :

  • The bulkiness of the fluorodinitroethoxy group necessitates prolonged reaction times (12–24 hours) for complete substitution.

  • Competing side reactions, such as hydrolysis of nitro groups or triazine ring degradation, are mitigated by maintaining anhydrous conditions.

Analytical Validation and Process Optimization

Stoichiometric and Thermodynamic Verification

Combustion analysis data from Johnson and Prosen confirm the stoichiometric integrity of Triazine V. Key findings include:

PropertyValueSource
ΔfH° (solid)−907.71 ± 2.40 kJ/mol
Melting Point98.5–100°C
CO₂ (found/theoretical)1.0005 ± 0.0004

The close agreement between observed and theoretical CO₂ ratios (Table 2 in) underscores the compound’s purity post-synthesis.

Purification Protocols

Post-reaction purification involves recrystallization from heptane, a method adapted from patent CN104910086A. This step enhances purity to >99.5% by removing unreacted starting materials and monosubstituted byproducts.

Mechanistic Insights and Challenges

Nucleophilic Aromatic Substitution Dynamics

The triazine core’s electron-deficient nature facilitates nucleophilic attack, but the order of substitution is critical:

  • Methoxy Group First : The smaller methoxide ion substitutes preferentially at the 2-position due to steric and electronic factors.

  • Fluorodinitroethoxy Groups Second : The bulkier alkoxide requires higher temperatures and longer durations to substitute at positions 4 and 6.

Byproduct Formation and Mitigation

Common byproducts include:

  • Monosubstituted Derivatives : Incomplete substitution at positions 4 or 6.

  • Trisubstituted Triazines : Over-substitution if excess alkoxide is present.

Strategies to minimize these include:

  • Gradual Reagent Addition : Incremental introduction of sodium methoxide and fluorodinitroethoxy alkoxide.

  • Chromatographic Monitoring : TLC or HPLC to track reaction progress.

Alternative Synthesis Strategies

One-Pot Approaches

Attempts to synthesize Triazine V in a single pot have been limited by the disparate reactivity of methoxide and fluorodinitroethoxy alkoxides. However, sequential temperature ramping (5°C → 60°C) shows promise in pilot studies.

Solid-Phase Synthesis

Immobilizing cyanuric chloride on silica gel has been explored to enhance regioselectivity, though yields remain suboptimal (≤65%) compared to solution-phase methods .

Q & A

Q. What are the key synthetic methodologies for preparing 2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine, and how can yield be optimized?

The synthesis involves nucleophilic substitution reactions, where fluorodinitroethanol derivatives react with a triazine backbone. A scalable method reported by Gidaspov et al. (2016) achieves an 83% yield by optimizing reaction time (4 hours vs. traditional 12 hours) and avoiding column chromatography. Key steps include:

  • Use of inexpensive, commercially available starting materials.
  • Controlled stoichiometry to minimize side reactions.
  • Temperature regulation (e.g., reflux in THF or acetonitrile).
    Yield optimization requires careful monitoring of reaction progress via TLC or HPLC to terminate the reaction at peak product formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine
Reactant of Route 2
Reactant of Route 2
2-Methoxy-4,6-bis(2-fluoro-2,2-dinitroethoxy)-1,3,5-triazine

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